molecular formula C13H15N2O4- B12276442 (2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate

Cat. No.: B12276442
M. Wt: 263.27 g/mol
InChI Key: KEIDRYXLYCWVSP-NSHDSACASA-M
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Description

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate is a chemical compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

  • The presence of the phenylmethoxycarbonyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other piperazine derivatives and valuable for specialized applications.

Properties

Molecular Formula

C13H15N2O4-

Molecular Weight

263.27 g/mol

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m0/s1

InChI Key

KEIDRYXLYCWVSP-NSHDSACASA-M

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CN1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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